N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide
Description
Properties
Molecular Formula |
C8H14N2O3S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide |
InChI |
InChI=1S/C8H14N2O3S/c1-4-5-14(11,12)10-8-6(2)7(3)9-13-8/h10H,4-5H2,1-3H3 |
InChI Key |
SYTYRUWGPTYQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=NO1)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide generally follows a two-step approach:
- Step 1: Preparation or procurement of the amine precursor, 4,5-dimethylisoxazol-3-amine (a dimethyl-substituted 1,2-oxazolyl amine).
- Step 2: Sulfonylation of the amine with a propane-1-sulfonyl chloride or equivalent sulfonylating agent to form the sulfonamide bond.
This method is consistent with sulfonamide synthesis protocols where the amine nucleophile reacts with sulfonyl chlorides under basic conditions to yield the sulfonamide product.
Detailed Synthetic Procedure
Preparation of 4,5-Dimethylisoxazol-3-amine
The 4,5-dimethylisoxazol-3-amine intermediate is either commercially available or synthesized via cyclization reactions involving α,β-unsaturated carbonyl compounds and hydroxylamine derivatives. This intermediate serves as the nucleophilic amine for subsequent sulfonylation.
Sulfonylation Reaction
The key step involves reacting 4,5-dimethylisoxazol-3-amine with propane-1-sulfonyl chloride in the presence of a base (such as triethylamine or an inorganic base) and a suitable solvent (e.g., toluene or dichloromethane). The reaction conditions are typically mild to moderate temperatures (25–60°C), and the reaction proceeds via nucleophilic substitution on the sulfonyl chloride.
A representative procedure extracted from recent patent literature includes:
- Dissolving 4,5-dimethylisoxazol-3-amine in an inert solvent.
- Adding propane-1-sulfonyl chloride dropwise under stirring.
- Maintaining the reaction temperature at 25–30°C.
- Using a base to scavenge hydrochloric acid generated during the reaction.
- Work-up involving aqueous washes, organic extraction, drying, and solvent removal.
- Purification by recrystallization or chromatography to isolate the pure sulfonamide.
This method yields the target compound with high purity and good yield (typically above 85%).
Alternative Synthetic Routes
Other synthetic approaches reported in the literature involve:
- Amino Protecting Groups: Temporary protection of the amine group (e.g., methoxymethyl protection) before sulfonylation to improve selectivity and yield.
- One-Pot Procedures: Combining multiple reaction steps without isolation of intermediates to streamline synthesis.
- Microwave-Assisted Synthesis: Accelerating reaction rates and improving yields using microwave irradiation, as demonstrated in related heterocyclic sulfonamide syntheses.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Toluene, Dichloromethane | Non-polar solvents preferred |
| Base | Triethylamine, Sodium carbonate | Neutralizes HCl byproduct |
| Temperature | 25–60°C | Mild heating promotes reaction |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous extraction, drying over Na2SO4 | Removes impurities and solvents |
| Purification | Recrystallization or column chromatography | Achieves high purity |
| Yield | 85–90% | High efficiency reported |
Characterization of the Product
The synthesized this compound is characterized by:
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of dimethyl groups on the oxazole ring and the sulfonamide linkage.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
- Melting Point Determination: Confirms purity and identity.
- IR Spectroscopy: Characteristic sulfonamide S=O stretches and heterocyclic ring vibrations.
These characterization methods ensure the structural integrity and purity of the final product.
Summary of Research Data
Chemical Reactions Analysis
Types of Reactions
N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
While the provided evidence lacks direct experimental data on N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, comparisons can be inferred from general sulfonamide chemistry and crystallographic methodologies. Below is a synthesized analysis based on analogous compounds and methodologies:
Table 1: Key Features of Selected Sulfonamide Derivatives
Notes:
- Structural Differences: The dimethyl-1,2-oxazole group in the target compound contrasts with the indazole or benzenesulfonamide moieties in analogs.
- Crystallographic Insights : Tools like SHELX are widely used for refining small-molecule structures , while graph set analysis helps map hydrogen-bonding networks critical for stability and intermolecular interactions.
Research Findings and Methodological Considerations
- Crystallographic Refinement : The SHELX suite, particularly SHELXL, is instrumental in resolving sulfonamide structures, enabling precise determination of bond lengths and angles . For example, the C–S bond in sulfonamides typically ranges from 1.76–1.82 Å, consistent with sp³ hybridization.
- Hydrogen-Bonding Patterns: Sulfonamide NH groups often act as hydrogen-bond donors, forming motifs like $ R_2^2(8) $ or $ C(4) $ chains . These patterns influence crystal packing and solubility.
- Limitations in Evidence : The absence of direct experimental data (e.g., IC₅₀ values, thermal stability) for this compound precludes quantitative comparisons. Further studies using high-throughput screening or X-ray diffraction are needed.
Biological Activity
N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a unique oxazole ring structure, which is known for its ability to interact with various biological targets. The presence of the sulfonamide group enhances its solubility and potential bioactivity.
The mechanism by which this compound exerts its effects involves the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, including cyclooxygenase (COX), which are involved in inflammatory processes.
- Receptor Interaction : It has been suggested that the compound interacts with receptors linked to signaling pathways such as the MAPK pathway, which plays a role in cellular responses to stress and inflammation .
Biological Activities
This compound has demonstrated various biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
Several studies have reported that derivatives of oxazole compounds possess anticancer properties. For instance, modifications to the oxazole structure have led to compounds with significant cytotoxic effects on various cancer cell lines, including colon and breast cancer .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions. By reducing prostaglandin synthesis, it may alleviate symptoms associated with inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of oxazole derivatives, this compound was evaluated against several human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. For example, one derivative showed an IC50 value of 2.76 µM against ovarian cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of the oxazole precursor. A common approach includes reacting propane-1-sulfonyl chloride with 5-amino-3,4-dimethyl-1,2-oxazole under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. Optimization involves controlling stoichiometry (1:1.2 molar ratio of oxazole to sulfonyl chloride) and reaction time (4–6 hours). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water .
Q. How can crystallographic techniques like X-ray diffraction determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in a solvent like DMSO or acetonitrile. Data collection uses a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Structure solution employs direct methods (e.g., SHELXS-97), followed by refinement using SHELXL-2017. Hydrogen bonding and packing diagrams are visualized with ORTEP-3 or WinGX .
Q. What spectroscopic methods are critical for characterizing this sulfonamide’s purity and functional groups?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituents (e.g., dimethyl oxazole protons at δ 2.1–2.3 ppm, sulfonamide S=O stretching).
- FT-IR : Peaks at 1150–1200 cm⁻¹ (asymmetric S=O) and 1320–1360 cm⁻¹ (symmetric S=O) confirm sulfonamide groups.
- LC-MS : High-resolution ESI-MS validates molecular weight (e.g., m/z calculated for C₈H₁₃N₂O₃S: 217.0654) .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?
- Methodological Answer : Graph set analysis (GSA) is applied to categorize hydrogen bonds (e.g., N–H···O, C–H···O motifs). Using software like Mercury, researchers identify primary motifs (e.g., R₂²(8) rings from sulfonamide dimerization). Thermal stability is assessed via TGA/DSC, correlating packing density with melting points. Contradictions in reported lattice parameters may arise from solvent inclusion, resolved by SCXRD .
Q. What strategies resolve contradictions in biological activity data across enzymatic assays?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial assays) require cross-validation:
Assay Conditions : Standardize pH, temperature, and co-solvents (DMSO ≤1% v/v).
Control Compounds : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity.
Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., RAF kinase) to confirm binding modes .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against specific targets?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the oxazole ring to enhance electrophilicity.
- Side Chain Variations : Replace propane-1-sulfonamide with cyclopropane-carboxamide (see ) to improve metabolic stability.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like RAF kinase. Validate with SPR (surface plasmon resonance) for kinetic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
